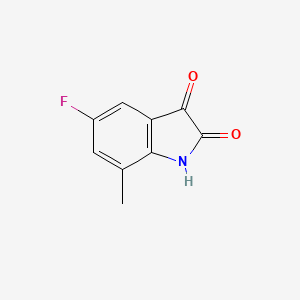

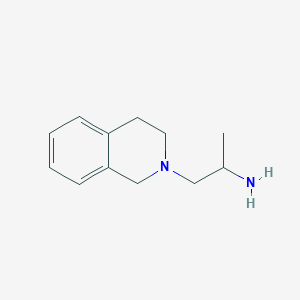

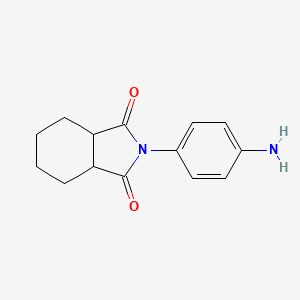

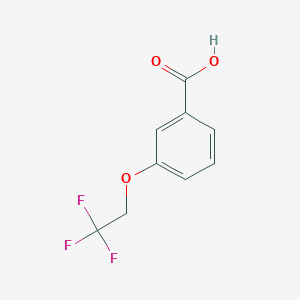

![molecular formula C13H20N2O B1284792 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol CAS No. 887580-27-0](/img/structure/B1284792.png)

1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

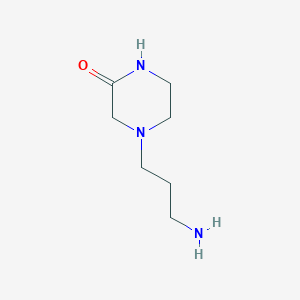

“1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis

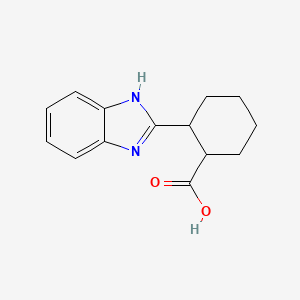

The molecular structure of “1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C13H20N2O/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-10,14H2 .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

The molecular weight of “1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol” is 220.31 . The storage temperature is room temperature .Applications De Recherche Scientifique

Drug Design and Development

Piperidine derivatives are pivotal in the pharmaceutical industry, serving as building blocks for various drugs. The presence of the piperidine moiety in 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol makes it a valuable synthetic intermediate for the development of new therapeutic agents. Its structure can be modified to enhance binding affinity to biological targets, improve pharmacokinetic properties, and reduce toxicity .

Central Nervous System Agents

The structural similarity of piperidine derivatives to natural neurotransmitters suggests their potential application in the treatment of central nervous system (CNS) disorders. They can act as agonists or antagonists to various neurotransmitter receptors, which may be beneficial in conditions like Alzheimer’s disease, schizophrenia, and depression .

Analgesics

Compounds containing the piperidine ring have been found to exhibit analgesic properties1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol could be explored for its ability to interact with opioid receptors or other pain-related biological pathways, potentially leading to the development of new pain-relief medications .

Antimicrobial Agents

The modification of piperidine derivatives has led to the discovery of compounds with antimicrobial activity. Research into 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol could uncover new antimicrobial agents that are effective against resistant strains of bacteria and fungi .

Cardiovascular Drugs

Piperidine derivatives can influence cardiovascular function by interacting with various receptors and ion channels. As such, 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol may be used to develop drugs that treat hypertension, arrhythmias, and other cardiovascular diseases .

Anti-Cancer Agents

The structural flexibility of piperidine derivatives allows for the creation of molecules that can interfere with cancer cell proliferation and survival1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol could be a precursor for compounds that target specific pathways involved in cancer development .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Orientations Futures

The future directions for “1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol” and other piperidine derivatives involve further exploration of their synthesis methods and pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .

Propriétés

IUPAC Name |

1-[[2-(aminomethyl)phenyl]methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-9-11-3-1-2-4-12(11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFVKXJKSSRXQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588481 |

Source

|

| Record name | 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887580-27-0 |

Source

|

| Record name | 1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)

![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)

![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)